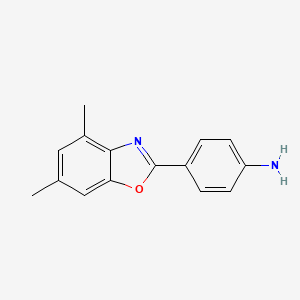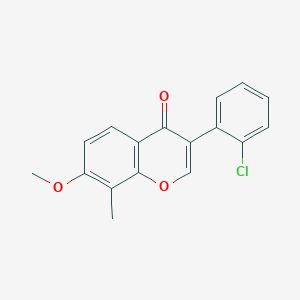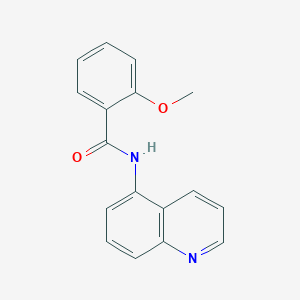
4-isopropyl-N-4-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-4-pyridinylbenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity in the fitness and bodybuilding communities due to its purported performance-enhancing effects. In
Wirkmechanismus
4-isopropyl-N-4-pyridinylbenzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and cell differentiation (5). PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in improved metabolic function (6). Additionally, PPARδ activation has been shown to increase endurance and muscle fiber type switching in animal models (7).
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropyl-N-4-pyridinylbenzamide are diverse and depend on the dose, duration, and route of administration. In general, it has been reported to increase energy expenditure, reduce body weight and fat mass, improve lipid and glucose metabolism, and enhance exercise performance in animal models (8). However, some studies have also reported adverse effects, such as liver toxicity, oxidative stress, and tumor promotion, at high doses or prolonged exposure (9).
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropyl-N-4-pyridinylbenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water and organic solvents. It can be easily administered orally or intraperitoneally to animals, and its effects can be measured using various biochemical and physiological assays. However, some limitations should be considered, such as the potential for off-target effects, the lack of long-term safety data, and the ethical concerns associated with the use of performance-enhancing drugs in sports and fitness.
Zukünftige Richtungen
There are several potential future directions for the research on 4-isopropyl-N-4-pyridinylbenzamide, including:
1. Investigating its effects on human metabolism and cardiovascular health in clinical trials.
2. Examining its potential as a neuroprotective and anti-inflammatory agent in neurodegenerative diseases.
3. Exploring its role in muscle regeneration and repair after injury or disease.
4. Developing more selective and safer PPARδ agonists with improved pharmacokinetic properties.
5. Assessing its potential as a performance-enhancing drug in sports and fitness, while ensuring the safety and fairness of athletes.
Conclusion
4-isopropyl-N-4-pyridinylbenzamide is a synthetic drug that has been extensively studied for its potential therapeutic and performance-enhancing effects. Its mechanism of action involves the activation of PPARδ, which regulates lipid and glucose metabolism, inflammation, and cell differentiation. Although it has shown promising results in animal models, more research is needed to determine its safety and efficacy in humans and to explore its potential as a treatment for various diseases.
Synthesemethoden
The synthesis of 4-isopropyl-N-4-pyridinylbenzamide involves several steps, including the reaction of 4-cyanopyridine with 2-chloroacetyl chloride to form 2-(4-pyridyl)acetyl chloride. This intermediate is then reacted with isopropylamine to form 2-(4-pyridyl)-N-isopropylacetamide, which is subsequently reduced with lithium aluminum hydride to give 4-isopropyl-N-4-pyridinylbenzamide (1).
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis (2). It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglycerides and cholesterol levels in animal models (3). Moreover, it has been suggested that 4-isopropyl-N-4-pyridinylbenzamide may have neuroprotective, anti-inflammatory, and anti-cancer properties (4).
Eigenschaften
IUPAC Name |
4-propan-2-yl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-3-5-13(6-4-12)15(18)17-14-7-9-16-10-8-14/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUARUIJXOAELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yl-N-pyridin-4-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)


![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)



![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)

